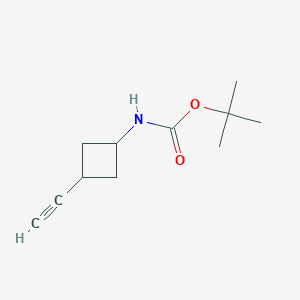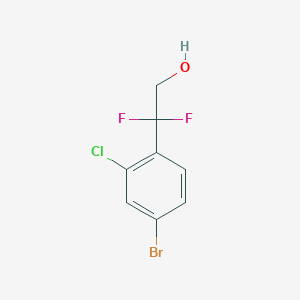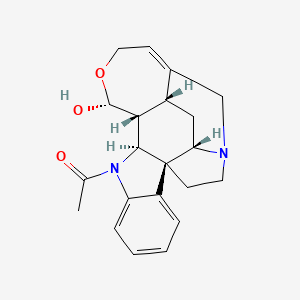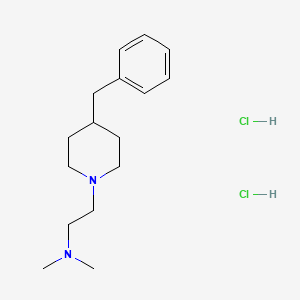
tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl cis-N-(3-ethynylcyclobutyl)carbamate: is a synthetic organic compound with the molecular formula C11H17NO2. It is characterized by the presence of a tert-butyl group, an ethynyl group, and a cyclobutyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the carbamate, followed by the addition of the ethynyl group through a coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl cis-N-(3-ethynylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the carbamate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(3-ethynylcyclobutyl)carbamate
- tert-Butyl (3-aminocyclobutyl)carbamate
- tert-Butyl (cis-3-formylcyclobutyl)carbamate
Comparison: tert-Butyl cis-N-(3-ethynylcyclobutyl)carbamate is unique due to the presence of both the ethynyl and cyclobutyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in research and industrial applications .
Propriétés
Numéro CAS |
1463502-31-9 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
tert-butyl N-(3-ethynylcyclobutyl)carbamate |
InChI |
InChI=1S/C11H17NO2/c1-5-8-6-9(7-8)12-10(13)14-11(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,12,13) |
Clé InChI |
GCHLQQRBGMRWGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12300016.png)


![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)


![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate](/img/structure/B12300042.png)
![7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol](/img/structure/B12300043.png)
![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)



![2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B12300073.png)
![2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-](/img/structure/B12300081.png)
